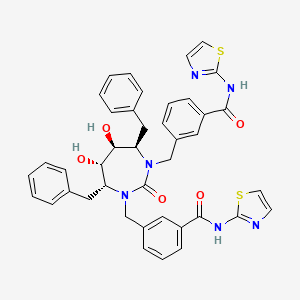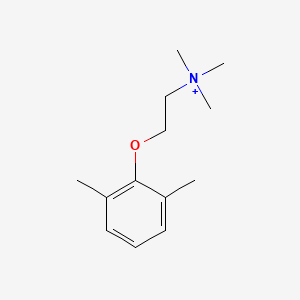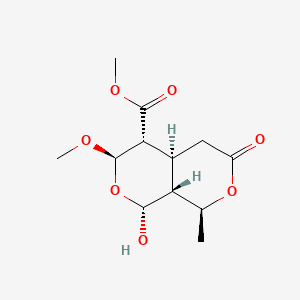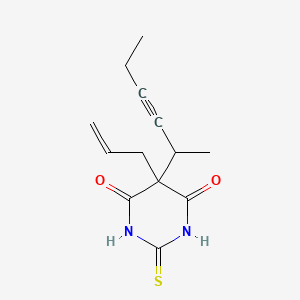
Zaltoprofène
Vue d'ensemble
Description
Le zaltoprofène est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé comme analgésique, antipyrétique et anti-inflammatoire. Il est connu pour son inhibition sélective de l’enzyme cyclooxygénase-2 (COX-2) et sa capacité à inhiber les réponses douloureuses induites par la bradykinine sans bloquer les récepteurs de la bradykinine . Le this compound a été approuvé pour une utilisation au Japon en 1993 .
Applications De Recherche Scientifique
Zaltoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactions of NSAIDs.
Biology: Investigated for its effects on inflammatory pathways and pain responses.
Medicine: Used in clinical studies for pain management and inflammation control.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Le zaltoprofène exerce ses effets en inhibant sélectivement l’enzyme cyclooxygénase-2 (COX-2), qui est impliquée dans la synthèse des prostaglandines qui contrôlent l’inflammation et la douleur. De plus, le this compound inhibe les réponses douloureuses induites par la bradykinine sans bloquer les récepteurs de la bradykinine. Ce double mécanisme le rend efficace pour réduire la douleur et l’inflammation .
Composés similaires :
- Flurbiprofène
- Ibuprofène
- Kétoprofène
- Diclofénac
Comparaison : Le this compound est unique parmi les AINS en raison de son inhibition sélective de la COX-2 et de sa capacité à inhiber les réponses douloureuses induites par la bradykinine sans affecter les récepteurs de la bradykinine. Cette action sélective réduit le risque d’effets secondaires gastro-intestinaux couramment associés aux AINS non sélectifs .
Safety and Hazards
Orientations Futures
In the future, in vitro testing of zaltoprofen substrates for several transporters and further analysis of pharmacokinetic correlations according to genetic polymorphisms will be required . The pharmacokinetics of Zaltoprofen could significantly differ as the creatinine clearance and albumin levels change within the normal range .
Analyse Biochimique
Biochemical Properties
Zaltoprofen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain . Additionally, Zaltoprofen interacts with bradykinin receptors, specifically the B2-type bradykinin receptor, to inhibit pain responses . These interactions are crucial for its anti-inflammatory and analgesic effects.
Cellular Effects
Zaltoprofen exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of extraskeletal chondrosarcoma cells by inducing the expression of peroxisome proliferator-activated receptor gamma (PPARγ), p21, p27, and p53 . This leads to the inhibition of cell proliferation and induction of tumor necrosis. Zaltoprofen also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX-2 and bradykinin receptors .
Molecular Mechanism
The molecular mechanism of Zaltoprofen involves its selective inhibition of the COX-2 enzyme, which reduces the synthesis of prostaglandins responsible for inflammation and pain . Additionally, Zaltoprofen blocks the B2-type bradykinin receptor in nerve endings, providing potent analgesic effects . These interactions at the molecular level contribute to its overall therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zaltoprofen have been observed to change over time. Studies have shown that Zaltoprofen is stable and maintains its efficacy over extended periods In vitro and in vivo studies have demonstrated its sustained anti-inflammatory and analgesic effects over time .
Dosage Effects in Animal Models
The effects of Zaltoprofen vary with different dosages in animal models. Studies have shown that higher doses of Zaltoprofen result in more pronounced analgesic and anti-inflammatory effects . At high doses, Zaltoprofen may also exhibit toxic or adverse effects, such as gastrointestinal bleeding and ulceration . It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Zaltoprofen is metabolized in the liver through various pathways, including glucuronidation and oxidation . The primary metabolites of Zaltoprofen include Zaltoprofen acyl glucuronide, 10-Hydroxyzaltoprofen, and Zaltoprofen S-oxide . These metabolic pathways involve enzymes such as CYP2C9 and UGT2B7, which play a crucial role in the drug’s metabolism . The effects of Zaltoprofen on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics.
Transport and Distribution
Zaltoprofen is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body . The drug’s distribution is influenced by transporters and binding proteins, which affect its localization and accumulation in specific tissues . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic effects.
Subcellular Localization
The subcellular localization of Zaltoprofen is primarily within the cytoplasm, where it interacts with COX-2 and bradykinin receptors . The drug’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct Zaltoprofen to specific organelles, enhancing its therapeutic efficacy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du zaltoprofène implique plusieurs étapes clés. Une méthode comprend la réaction de l’acide 5-(1-propyloïque) 2-thiophényl toluylique avec de l’huile de vitriol et de l’acide phosphorique. Le mélange réactionnel est ensuite traité avec de l’acétate d’éthyle, de la glace et de l’eau à température ambiante. La couche d’acétate d’éthyle est recueillie, lavée avec des solutions saturées de bicarbonate de sodium et de chlorure de sodium, séchée, puis soumise à une distillation et à une concentration. Le produit est cristallisé dans l’acétate d’éthyle et séché pour obtenir du this compound .
Méthodes de production industrielle : La production industrielle de this compound suit une voie de synthèse similaire, mais elle est optimisée pour une production à grande échelle. Le processus est conçu pour être simple, respectueux de l’environnement et adapté à la production de masse .
Analyse Des Réactions Chimiques
Types de réactions : Le zaltoprofène subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former du this compound S-oxyde.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique ou du groupe acide carboxylique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : this compound S-oxyde.
Réduction : Formes réduites de this compound.
Substitution : Dérivés halogénés de this compound.
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des AINS.
Biologie : Étudié pour ses effets sur les voies inflammatoires et les réponses douloureuses.
Médecine : Utilisé dans des études cliniques pour la gestion de la douleur et le contrôle de l’inflammation.
Industrie : Employé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d’administration de médicaments
Propriétés
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
| Record name | Zaltoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74711-43-6 | |
| Record name | Zaltoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zaltoprofen [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaltoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zaltoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZALTOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B1682291.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1682294.png)








